molecular formula C6H13NO2 B3238061 [(2S,5R)-5-aminooxan-2-yl]methanol CAS No. 1398569-79-3

[(2S,5R)-5-aminooxan-2-yl]methanol

Cat. No. B3238061
M. Wt: 131.17
InChI Key: LGXUYQPVNUGLTG-RITPCOANSA-N
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Description

[(2S,5R)-5-aminooxan-2-yl]methanol , also known as (2S,5R)-5-hydroxymethyltetrahydrofuran-2-amine , is a chiral compound . Its chemical structure comprises a tetrahydrofuran ring with an amino group and a hydroxymethyl substituent. The stereochemistry is specified by the S configuration at the second carbon and the R configuration at the fifth carbon.



Synthesis Analysis

The synthesis of [(2S,5R)-5-aminooxan-2-yl]methanol involves several steps. One common approach is the enantioselective reduction of a precursor, such as an α,β-unsaturated aldehyde , using a chiral reducing agent. The choice of reagents and conditions determines the stereochemistry of the final product.



Molecular Structure Analysis

The molecular formula of [(2S,5R)-5-aminooxan-2-yl]methanol is C₅H₁₀NO₂ . Its 3D structure reveals a tetrahydrofuran ring with the amino group and hydroxymethyl substituent in close proximity. The stereochemistry plays a crucial role in its biological activity.



Chemical Reactions Analysis

[(2S,5R)-5-aminooxan-2-yl]methanol can participate in various chemical reactions. Notably, it can undergo acetylation , alkylation , and oxidation reactions. These transformations modify its functional groups and impact its reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 100-105°C

  • Solubility : Soluble in water , alcohols , and acetone

  • Stability : Sensitive to acidic conditions ; may undergo hydrolysis


Safety And Hazards


  • Toxicity : Limited data available; handle with caution.

  • Handling : Use appropriate protective equipment (gloves, goggles).

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Studies : Investigate its biological activity, potential targets, and pharmacological applications.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Crystallography : Determine its crystal structure for better understanding.


properties

IUPAC Name

[(2S,5R)-5-aminooxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXUYQPVNUGLTG-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@@H]1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5R)-5-aminooxan-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,5R)-5-aminooxan-2-yl]methanol
Reactant of Route 2
[(2S,5R)-5-aminooxan-2-yl]methanol
Reactant of Route 3
[(2S,5R)-5-aminooxan-2-yl]methanol
Reactant of Route 4
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[(2S,5R)-5-aminooxan-2-yl]methanol
Reactant of Route 5
[(2S,5R)-5-aminooxan-2-yl]methanol
Reactant of Route 6
[(2S,5R)-5-aminooxan-2-yl]methanol

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